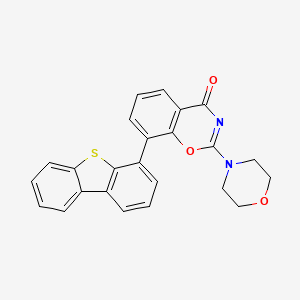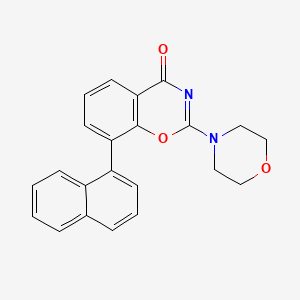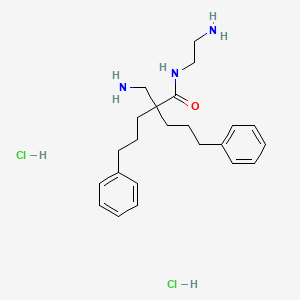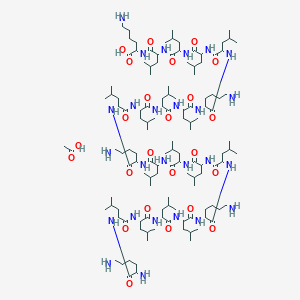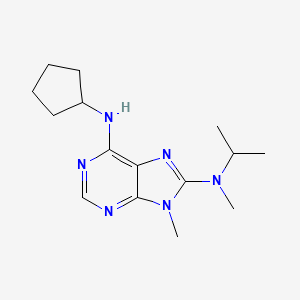
LY3214996
Overview
Description
Its chemical structure is represented by the CAS number 1951483-29-6 . ERK1 and ERK2 are members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cell signaling pathways. LY3214996 has garnered attention due to its potent antitumor activities in cancer models with MAPK pathway alterations.
Mechanism of Action
Target of Action
LY3214996 primarily targets the extracellular-signal-regulated kinases (ERK1 and ERK2), which are key central nodes within the RAS/MAPK pathway . These kinases regulate critical cellular processes such as cell proliferation, differentiation, and survival .
Mode of Action
This compound is an ATP-competitive inhibitor of ERK1 and ERK2, with an IC50 of 5 nM for both enzymes . It potently inhibits cellular phospho-RSK1 in BRAF and RAS mutant cancer cell lines . The inhibition of these targets disrupts the signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The ERK pathway, which this compound targets, is critical in oncogenesis. Aberrations in components of this pathway are common in approximately 30% of human cancers . This compound’s inhibition of the ERK pathway leads to a disruption in cell cycle progression, cell proliferation, migration, survival, differentiation, senescence, metabolism, protein synthesis, and angiogenesis .
Pharmacokinetics
This compound treatment shows a dose-dependent increase in plasma drug exposure and inhibition of pRSK1 in tumors . More than 50% target inhibition for up to 8 to 16 hours was sufficient for significant tumor growth inhibition as a single agent in BRAF- and KRAS-mutant models .
Result of Action
This compound shows potent antitumor activities in cancer models with MAPK pathway alterations . It significantly inhibits tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . It also has antitumor activity in a vemurafenib-resistant A375 melanoma xenograft model due to MAPK reactivation .
Action Environment
The effectiveness of this compound can be influenced by the environment in which it is applied. For instance, intermittent application of this compound has been shown to exert single-agent activity in patient-derived xenograft (PDX) models of RAS-mutant lung cancer . This suggests that the timing and dosage of this compound can significantly impact its efficacy.
Biochemical Analysis
Biochemical Properties
LY3214996 plays a crucial role in biochemical reactions by inhibiting ERK1 and ERK2, which are key components of the MAPK signaling pathway. This compound exhibits high selectivity and potency, with an IC50 of 5 nM for both ERK1 and ERK2 in biochemical assays . This compound interacts with various biomolecules, including phospho-RSK1, which it potently inhibits in BRAF and RAS mutant cancer cell lines . These interactions are essential for its antitumor activities, as they disrupt the signaling pathways that promote cancer cell proliferation and survival.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells with MAPK pathway alterations, such as BRAF, NRAS, or KRAS mutations, this compound inhibits cell proliferation and induces apoptosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound treatment leads to the inhibition of phospho-p90RSK1 in tumor cells, correlating with its antitumor activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ERK1 and ERK2, leading to the inhibition of their kinase activities. This inhibition prevents the phosphorylation and activation of downstream targets, such as RSK1, thereby disrupting the MAPK signaling pathway . This compound exerts its effects by blocking the reactivation of ERK signaling, which is a common mechanism of resistance in cancers treated with BRAF and MEK inhibitors . This compound also induces changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and sustained activity, with significant inhibition of target proteins observed for up to 8 to 16 hours after administration . Long-term studies have shown that this compound maintains its antitumor efficacy over extended periods, with minimal degradation and consistent inhibition of cellular functions in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent tumor growth inhibition and regression have been observed in xenograft models harboring ERK pathway alterations . At higher doses, this compound exhibits potent antitumor activity, but it is also well-tolerated, with no significant toxic or adverse effects reported in preclinical studies . Threshold effects have been noted, with more than 50% target inhibition required for significant tumor growth inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. It interacts with enzymes and cofactors within the MAPK signaling pathway, influencing metabolic flux and metabolite levels . The inhibition of ERK1 and ERK2 by this compound disrupts the downstream signaling events, leading to altered cellular metabolism and reduced tumor growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it accumulates and exerts its inhibitory effects on ERK1 and ERK2 . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the sites of action.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with its target proteins. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that this compound reaches the appropriate cellular compartments to effectively inhibit ERK1 and ERK2 and disrupt the MAPK signaling pathway.
Preparation Methods
Synthetic Routes:: The synthetic route for LY3214996 involves specific chemical reactions to assemble its molecular structure. Unfortunately, detailed synthetic pathways are proprietary information and not widely available in the public domain.
Industrial Production:: Similarly, information regarding industrial-scale production methods for this compound is limited. pharmaceutical companies typically optimize synthetic routes for large-scale production, ensuring cost-effectiveness and high purity.
Chemical Reactions Analysis
LY3214996 undergoes various chemical reactions, including but not limited to:
Reduction: Processes that lead to the gain of electrons.
Substitution: Exchange of functional groups or atoms within the molecule.
Common reagents and conditions used in these reactions are proprietary, but they likely involve specialized catalysts and carefully controlled reaction parameters. Major products formed from these reactions would depend on the specific transformations.
Scientific Research Applications
LY3214996 has found applications in various scientific fields:
Cancer Research: Due to its potent inhibition of ERK1/2, this compound is investigated for its antitumor effects.
Cell Signaling Studies: Researchers use this compound to dissect ERK-mediated signaling pathways.
Drug Development: Its unique properties make it an attractive candidate for drug development.
Comparison with Similar Compounds
LY3214996 stands out for its selectivity toward ERK1/2. While other ERK inhibitors exist, few match its potency and specificity. Similar compounds include:
Ulixertinib (BVD-523): Another ERK inhibitor with distinct properties.
SCH772984: A well-studied ERK inhibitor.
Properties
IUPAC Name |
6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRPMBJODOFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951483-29-6 | |
| Record name | Temuterkib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEMUTERKIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of LY3214996?
A1: this compound is a highly selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , ]
Q2: How does this compound's inhibition of ERK1/2 affect downstream signaling?
A2: By inhibiting ERK1/2, this compound prevents the phosphorylation of downstream targets such as p90RSK1 (Ribosomal S6 Kinase 1), S6 kinase, and ribosomal protein S6, ultimately inhibiting the MAPK/ERK signaling pathway. [, , , ]
Q3: What is the significance of inhibiting the MAPK/ERK signaling pathway in cancer?
A3: The MAPK/ERK pathway is frequently dysregulated in various cancers, contributing to tumor cell proliferation, survival, metastasis, and drug resistance. Inhibiting this pathway can hinder tumor growth and potentially overcome resistance to other therapies. [, , , , , , , ]
Q4: Does this compound affect other signaling pathways besides MAPK/ERK?
A4: While this compound demonstrates high selectivity for ERK1/2, studies suggest it can also impact the PI3K/Akt pathway, potentially by reducing the phosphorylation of c-Raf, a key component upstream of ERK in the MAPK pathway. [, , , ]
Q5: What is the impact of this compound on cellular processes like cell cycle progression and apoptosis?
A5: this compound has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in various cancer cell lines. These effects are mediated through the inhibition of ERK1/2 and the downstream consequences on cell cycle regulators and pro-apoptotic proteins. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H29N7O2S. Its molecular weight is 479.6 g/mol. []
Q7: Is there information available on the spectroscopic data of this compound?
A7: The provided research articles do not delve into the detailed spectroscopic characterization of this compound.
Q8: How do structural modifications of this compound affect its activity and potency?
A8: Specific structure-activity relationship (SAR) studies concerning this compound modifications are not elaborated on in the provided research.
Q9: Have any analogs of this compound been developed with improved potency or selectivity?
A9: The research articles do not mention the development of specific this compound analogs.
Q10: What is known about the stability of this compound under various conditions?
A10: Detailed stability studies under different conditions are not provided in the available research.
Q11: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?
A12: While specific formulation strategies are not discussed, this compound's successful oral administration in preclinical models and clinical trials suggests the development of formulations enabling adequate bioavailability. [, , ]
Q12: What is known about the compliance of this compound with SHE (Safety, Health, and Environment) regulations?
A12: Specific details regarding SHE compliance are not provided in the research articles.
Q13: Has the environmental impact and degradation of this compound been assessed?
A13: The research articles primarily focus on the therapeutic potential of this compound and do not explore its environmental impact or degradation pathways.
Q14: What are the key pharmacokinetic properties of this compound?
A15: Research indicates this compound exhibits an acceptable safety profile and favorable pharmacokinetic properties, with studies reporting oral bioavailability of 75.4% in dogs. [, , ]
Q15: How does the pharmacodynamic activity of this compound correlate with its pharmacokinetic profile?
A16: this compound's pharmacodynamic effects, like phospho-p90RSK1 inhibition in tumors, are reportedly correlated with its exposure levels and demonstrate sustained target inhibition for significant periods, contributing to its antitumor activities. [, ]
Q16: What in vitro assays have been employed to evaluate this compound's efficacy?
A17: Various in vitro assays, including cell proliferation assays, colony formation assays, cell cycle analysis, apoptosis assays (caspase activity, TUNEL), and migration/invasion assays (transwell, wound healing), have been used to assess this compound's efficacy against different cancer cell lines. [, , , , , , , , , , , , , ]
Q17: What animal models have been used to study this compound's in vivo activity?
A18: this compound has demonstrated efficacy in several in vivo cancer models, including xenograft and patient-derived xenograft (PDX) models of melanoma, colorectal cancer, lung cancer, pancreatic cancer, and others. [, , , , , , , , , , ]
Q18: What is the status of this compound in clinical trials?
A19: this compound has progressed to Phase I/II clinical trials for patients with advanced cancers harboring MAPK pathway alterations. These trials aim to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy as a monotherapy and in combination with other agents. [, , , , ]
Q19: Are there any known mechanisms of resistance to this compound?
A20: While specific resistance mechanisms to this compound are not fully elucidated, research suggests that reactivation of ERK signaling and compensatory activation of parallel pathways like PI3K/Akt could contribute to resistance. [, , , , ]
Q20: Does this compound exhibit cross-resistance with other ERK inhibitors or MAPK pathway inhibitors?
A20: Detailed investigations on cross-resistance patterns with other ERK inhibitors or MAPK pathway inhibitors are limited in the provided research.
Q21: Have any specific drug delivery strategies been investigated for this compound?
A21: The research articles do not provide details on targeted drug delivery approaches for this compound.
Q22: Can phospho-p90RSK1 serve as a pharmacodynamic biomarker for this compound activity?
A25: Yes, studies have shown that phospho-p90RSK1 levels in tumor tissues can be used as a pharmacodynamic biomarker to assess this compound's target engagement and inhibition. [, ]
Q23: What analytical methods have been used to characterize and quantify this compound?
A23: Specific details on the analytical methods employed for this compound characterization and quantification are not extensively described in the provided research.
Q24: Is there evidence of this compound inducing an immune response or exhibiting immunogenicity?
A24: The research articles do not present data regarding this compound's immunogenicity or its potential to elicit immune responses.
Q25: Has this compound been found to interact with drug transporters or metabolizing enzymes?
A25: The provided research does not delve into specific drug-transporter interactions or this compound's effects on drug-metabolizing enzymes.
Q26: Is this compound biocompatible and biodegradable?
A26: Information regarding this compound's biocompatibility and biodegradability is not available in the provided research.
Q27: Are there any known alternatives or substitutes for this compound in terms of therapeutic targets or mechanisms of action?
A31: Several other ERK1/2 inhibitors are currently under investigation, and some have progressed to clinical trials. Additionally, other MAPK pathway inhibitors, such as MEK inhibitors, are already used clinically. The efficacy and safety profiles of these alternatives compared to this compound require further investigation. [, , ]
Q28: Have any strategies for recycling or waste management related to this compound been explored?
A28: The provided research focuses on this compound's therapeutic potential and does not cover aspects related to its recycling or waste management.
Q29: What tools and resources are essential for advancing research on this compound?
A33: Continued research on this compound would necessitate access to advanced preclinical models, comprehensive genomic profiling platforms, high-throughput screening technologies, and robust clinical trial infrastructure. [, , ]
Q30: What are some historical milestones in the development of ERK1/2 inhibitors as cancer therapeutics?
A34: The development of selective and potent ERK1/2 inhibitors like this compound represents a significant milestone in targeting the MAPK pathway for cancer treatment. Earlier efforts faced challenges related to selectivity and toxicity, but advancements in drug discovery have led to the emergence of promising clinical candidates. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
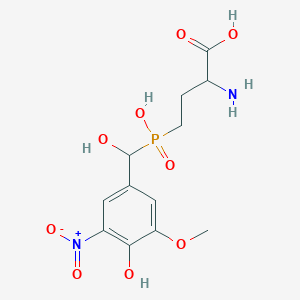

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

